5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
Description
5-tert-Butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group (electron-donating, sterically bulky) at position 5, a methoxy group (electron-donating) at position 2, and a sulfonamide linkage to a 2,2,6,6-tetramethylpiperidin-4-yl group. This piperidine moiety is highly hindered due to its four methyl groups, which influence solubility, metabolic stability, and intermolecular interactions like hydrogen bonding . The compound’s structural features make it relevant for applications in medicinal chemistry and materials science, particularly in contexts requiring steric shielding or controlled molecular interactions.
Properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHQJSNNMJNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Core Formation
The benzenesulfonamide backbone is constructed via sulfonation of a substituted benzene precursor. A tert-butyl group is introduced at the 5-position using a Grignard reagent (tert-butylmagnesium bromide) in 2-methyltetrahydrofuran (MeTHF) at 45–55°C, followed by sulfur dioxide gas infusion to yield tert-butyl sulfinic acid intermediates. Subsequent oxidation with thionyl chloride in dimethylformamide (DMF) generates the reactive sulfonyl chloride species, which is stabilized at 5–10°C.
Critical Parameters:
Coupling with 2,2,6,6-Tetramethylpiperidine
The sulfonyl chloride intermediate reacts with 2,2,6,6-tetramethylpiperidin-4-amine under nucleophilic substitution conditions. Triethylamine (1.1 eq) is employed as a base to scavenge HCl, facilitating amine deprotonation and enhancing reaction efficiency. Solvent selection (e.g., dichloromethane or ethyl acetate) influences reaction kinetics, with polar aprotic solvents favoring faster coupling.
Yield Optimization:
Methoxy Group Installation
Methoxylation at the 2-position is achieved via nucleophilic aromatic substitution using sodium methoxide in ethanol under reflux. Electron-withdrawing sulfonamide groups activate the benzene ring, enabling regioselective substitution.
Side Reaction Mitigation:
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Anhydrous conditions prevent hydrolysis of sodium methoxide.
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Post-reaction quenching with saturated ammonium chloride removes residual base.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For example, tert-butyl sulfinic acid synthesis achieves 85% yield in a glass-lined reactor with automated temperature and pressure controls.
Advantages Over Batch Processing:
Solvent Recovery and Recycling
Industrial protocols prioritize solvent sustainability. Methyl tert-butyl ether (MTBE) and dichloromethane are distilled and reused, reducing waste generation by 40%.
Reaction Mechanism and Stereochemical Considerations
Sulfonylation Mechanism
The reaction proceeds via a two-step mechanism:
Stereochemical Control
Chiral tert-butyl sulfinamide intermediates are resolved using cinchona alkaloids (e.g., quinidine) in MTBE at −35°C, achieving enantiomeric excess (ee) >99%.
Key Insight:
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound at 8.2 minutes with >99% purity.
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Grignard Sulfonation | MeTHF, 45–55°C, SO₂ gas | 60–85 | 95 | |
| Sulfonyl Chloride | DMF, SOCl₂, 5–10°C | 92 | 98 | |
| Amine Coupling | DCM, Et₃N, rt | 86 | 99 |
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Temperature Control | ±2°C | ±0.5°C |
| Solvent Recovery | 50% | 90% |
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide ()
- Key Features : Chromene core with a sulfonamide-linked tetramethylpiperidine.
- Comparison: The chromene ring introduces π-conjugation, differing from the benzene ring in the target compound. Lacks the tert-butyl and methoxy substituents, reducing steric bulk and electron-donating effects.
- Biological Activity : Related coumarin sulfonamides exhibit cytotoxic activity, but the target compound’s tert-butyl group may enhance lipophilicity and membrane permeability .
Bis-TMP Naphthalimide ()
- Key Features : Naphthalimide core with two tetramethylpiperidinyl groups.
- Comparison: The naphthalimide system provides extended π-stacking capabilities, absent in the target compound.
- Applications : Bis-TMP naphthalimides are fluorescent markers; the target compound’s substituents may favor pharmacological applications over optical ones .
N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()
- Key Features : Tetramethylpiperidinyl group as an ether linkage.
- Comparison :
Substituent Effects on Properties
*Inferred from structurally related sulfonamides ().
Biological Activity
5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.51 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The sulfonamide moiety may contribute to free radical scavenging activities. In vitro assays such as DPPH and ORAC have been utilized to assess these properties, showing promising results for compounds in this class .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have demonstrated that related compounds can effectively reduce inflammatory markers in cell cultures and animal models .
Antiproliferative Activity
Preliminary studies indicate that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis through the modulation of signaling pathways related to cell growth and survival .
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various sulfonamides, the compound was tested against DPPH radicals and showed an IC50 value comparable to established antioxidants. This suggests its potential for use in formulations aimed at reducing oxidative stress in biological systems.
Case Study 2: Anti-inflammatory Activity in Animal Models
In vivo studies involving induced inflammation in rat models revealed that administration of the compound significantly reduced edema and other inflammatory markers. This supports its potential application in treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
- Scavenging Free Radicals : The presence of methoxy and tert-butyl groups may enhance electron donation capabilities, leading to effective radical scavenging.
- Modulation of Gene Expression : Some studies suggest that sulfonamides can influence gene expression related to inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
